molecular formula C8H10ClN3O B103216 4-(6-Chloropyridazin-3-yl)morpholine CAS No. 17259-32-4

4-(6-Chloropyridazin-3-yl)morpholine

Katalognummer B103216
CAS-Nummer: 17259-32-4
Molekulargewicht: 199.64 g/mol
InChI-Schlüssel: QDXCFLKGKSWHMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(6-Chloropyridazin-3-yl)morpholine” is a catalytic and electrochemical reagent that can be used in the allylation of alcohols . It is a useful, inexpensive alternative to other catalysts such as allyl magnesium bromide .


Synthesis Analysis

The synthesis of “4-(6-Chloropyridazin-3-yl)morpholine” has been achieved through various methods. One method involves the use of triethylamine in ethanol under reflux conditions . Another method involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide under reflux in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-(6-Chloropyridazin-3-yl)morpholine” is C8H10ClN3O . The molecular weight is 199.64 g/mol . The InChI key is QDXCFLKGKSWHMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4-(6-Chloropyridazin-3-yl)morpholine” has been shown to be an effective catalyst for the reductive elimination of ketones with isolated yields . The methodologies for this compound have been established by using electrochemical methods, including cyclic voltammetry and differential pulse voltammetry .


Physical And Chemical Properties Analysis

“4-(6-Chloropyridazin-3-yl)morpholine” is a solid compound . The SMILES string representation is Clc1ccc(nn1)N2CCOCC2 .

Wissenschaftliche Forschungsanwendungen

Analgesic Potential

Research demonstrates the synthesis and biological evaluation of derivatives related to 4-(6-Chloropyridazin-3-yl)morpholine, showing potential as analgesic agents. For example, a study by Aggarwal et al. (2020) synthesized various compounds using a similar molecular structure. These compounds exhibited moderate to good analgesic activity, indicating the potential of this chemical structure in pain management applications (Aggarwal et al., 2020).

Crystal Structure Analysis

The compound's crystal structure and vibrational spectra have been studied extensively. Aydin et al. (2015) analyzed the crystal and molecular structure of a closely related compound, providing insights into its molecular conformation and properties (Aydin et al., 2015).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal properties of derivatives of 4-(6-Chloropyridazin-3-yl)morpholine. For instance, Sukuroglu et al. (2012) found that certain derivatives exhibited promising antimicrobial activities (Sukuroglu et al., 2012).

Application in Kinase Inhibition

The compound's derivatives have been explored for their potential in kinase inhibition, particularly in the PI3K-AKT-mTOR pathway. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showing effectiveness as a dual inhibitor of mTORC1 and mTORC2 (Hobbs et al., 2019).

Synthesis of Biologically Active Compounds

Research has also focused on synthesizing various biologically active compounds using 4-(6-Chloropyridazin-3-yl)morpholine as an intermediate. Kumar et al. (2007) described the synthesis of a derivative useful for creating potent antimicrobials (Kumar et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name

4-(6-chloropyridazin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXCFLKGKSWHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313461
Record name 4-(6-chloropyridazin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(6-Chloropyridazin-3-yl)morpholine

CAS RN

17259-32-4
Record name 17259-32-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(6-chloropyridazin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL flask equipped with a reflux condenser was charged with morpholine (2.93 mL, 33.5 mmol) and 3,6-dichloropyridazine (5.00 g, 33.5 mmol). The mixture was heated at 90° C. for 6 h, the resultant solid was partitioned between EtOAc, water and saturated NH4Cl. Organic layer was separated, dried over anhydrous Na2SO4, filtered, and evaporated to afford the title compound 64 (5.3 g, 26.5 mmol, 79% yield).
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-Chloropyridazin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Chloropyridazin-3-yl)morpholine

Citations

For This Compound
4
Citations
S Sengmany, A Vitu-Thiebaud, E Le Gall… - The Journal of …, 2013 - ACS Publications
3-Amino-6-aryl- and 3-amino-6-heteroarylpyridazines have been obtained in generally good yield using a nickel-catalyzed electrochemical cross-coupling between 3-amino-6-…
Number of citations: 47 pubs.acs.org
S Torabi, M Jamshidi, P Amooshahi… - New Journal of …, 2020 - pubs.rsc.org
In this review article, the in situ formation of various organometallic reagents by electrochemical methods for addition (carbon–carbon bond) reactions is discussed. In this study, the …
Number of citations: 9 pubs.rsc.org
C Beinat, T Reekie, SD Banister… - European Journal of …, 2015 - Elsevier
Alpha7 nicotinic acetylcholine receptors (nAChRs) have implications in the regulation of cognitive processes such as memory and attention and have been identified as a promising …
Number of citations: 19 www.sciencedirect.com
ZN Gafurov, AO Kantyukov, AA Kagilev… - Coordination Chemistry …, 2021 - Elsevier
The electrochemical methods have a huge synthetic potential in both academia and industry. However, the implementation of electrochemistry for the synthesis of organometallic …
Number of citations: 35 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.